REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6](O)[C:5]([I:9])=[C:4]([CH3:10])[N:3]=1.P(Cl)(Cl)([Cl:13])=O>C1(C)C=CC=CC=1>[Cl:13][C:6]1[C:5]([I:9])=[C:4]([CH3:10])[N:3]=[C:2]([CH3:1])[N:7]=1
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=C(C(=N1)O)I)C
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
ice water (100 mL) was added
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Type
|
EXTRACTION
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Details
|
the mixture was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine, dried MgSO4), and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1I)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |